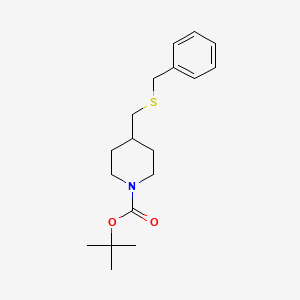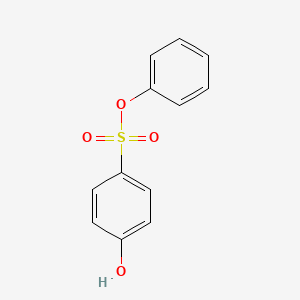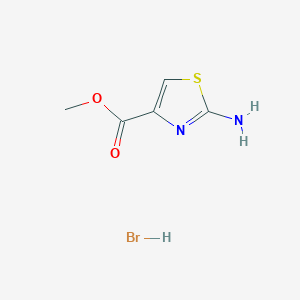
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylate ester makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide typically involves the reaction of thioamides with α-haloketones. One common method is the cyclization of α-bromoacetyl derivatives with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is then oxidized to the thiazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro-thiazole derivatives.
Reduction: Thiazole alcohols.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
Methyl 2-methyl-2-thiazoline-4-carboxylate: Another thiazole derivative with distinct chemical properties.
2-Amino-4-methylthiazole: Known for its antimicrobial properties.
Uniqueness
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a carboxylate ester makes it a valuable intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C5H7BrN2O2S |
|---|---|
分子量 |
239.09 g/mol |
IUPAC名 |
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C5H6N2O2S.BrH/c1-9-4(8)3-2-10-5(6)7-3;/h2H,1H3,(H2,6,7);1H |
InChIキー |
JXGGBIYLTNSHAN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=N1)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


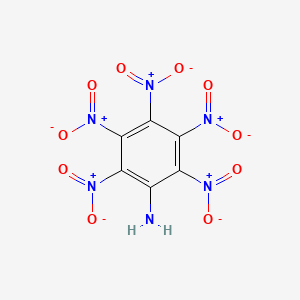
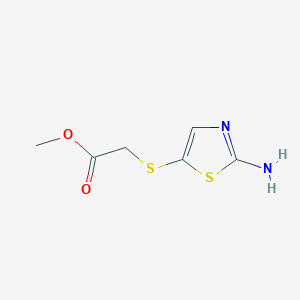
![6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8575864.png)
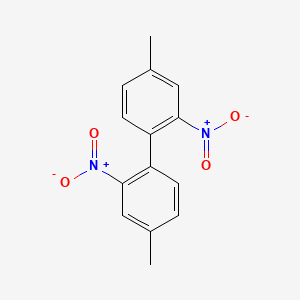
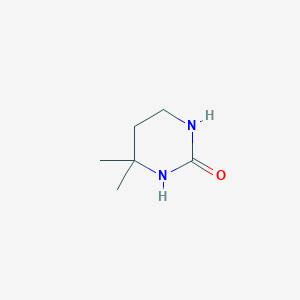


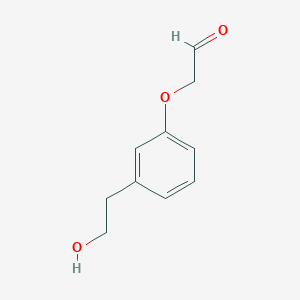
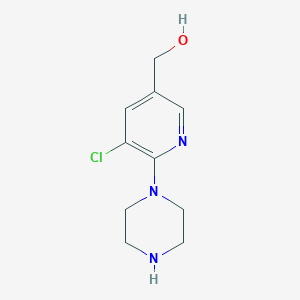

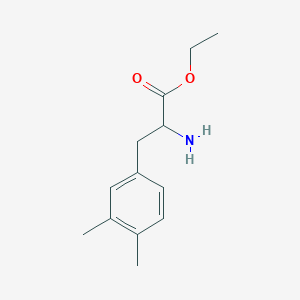
![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)
